molecular formula C20H24N2OS2 B14640001 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- CAS No. 53056-90-9

10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)-

Cat. No.: B14640001
CAS No.: 53056-90-9
M. Wt: 372.6 g/mol
InChI Key: OSVSITIZKPGWGG-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and a butylthio-propyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of Carboxamide Group: The carboxamide group is introduced via the reaction of phenothiazine with chloroformamide under basic conditions.

    Attachment of Butylthio-Propyl Group: The final step involves the nucleophilic substitution reaction where the butylthio-propyl group is attached to the carboxamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides and strong bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine-10-carboxamide: Lacks the butylthio-propyl group, resulting in different chemical and biological properties.

    N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains a benzyl and phenyl group instead of the butylthio-propyl group.

    10-acetyl-N(3),N(3),N(7),N(7)-tetramethyl-10H-phenothiazine-3,7-diamine: Features acetyl and tetramethyl groups.

Uniqueness

The presence of the butylthio-propyl group in 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other phenothiazine derivatives and valuable for specialized applications.

Properties

CAS No.

53056-90-9

Molecular Formula

C20H24N2OS2

Molecular Weight

372.6 g/mol

IUPAC Name

N-(3-butylsulfanylpropyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C20H24N2OS2/c1-2-3-14-24-15-8-13-21-20(23)22-16-9-4-6-11-18(16)25-19-12-7-5-10-17(19)22/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,21,23)

InChI Key

OSVSITIZKPGWGG-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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